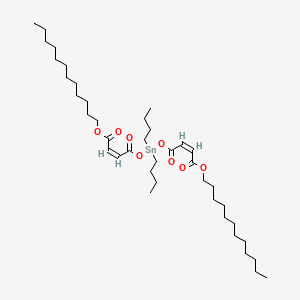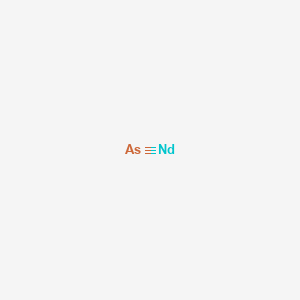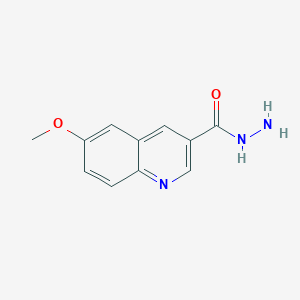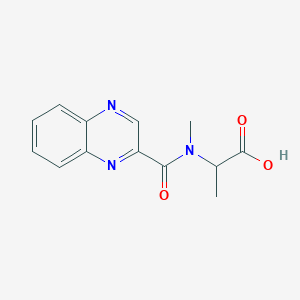![molecular formula C20H35ClN2O3 B13744443 Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride CAS No. 100836-53-1](/img/structure/B13744443.png)
Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound It is characterized by the presence of a mesityloxy group, a carbamic acid ester, and a diethylaminoethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the mesityloxy group, which is then attached to a propyl chain. This intermediate is further reacted with N-methylcarbamic acid to form the carbamic acid ester. Finally, the diethylaminoethyl ester is introduced, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide,2-(diethylamino)-N-methyl-N-[1-methyl-2-(2,4,6-trimethylphenoxy)ethyl]-,monohydrochloride
- Other carbamic acid esters : Compounds with similar structures but different substituents.
Uniqueness
N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its mesityloxy group and diethylaminoethyl ester make it particularly interesting for various applications.
Propriétés
Numéro CAS |
100836-53-1 |
|---|---|
Formule moléculaire |
C20H35ClN2O3 |
Poids moléculaire |
387.0 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl N-methyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H34N2O3.ClH/c1-8-22(9-2)10-11-24-20(23)21(7)18(6)14-25-19-16(4)12-15(3)13-17(19)5;/h12-13,18H,8-11,14H2,1-7H3;1H |
Clé InChI |
YEGCJZFCQDWQEG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)N(C)C(C)COC1=C(C=C(C=C1C)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



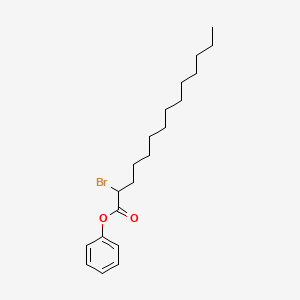
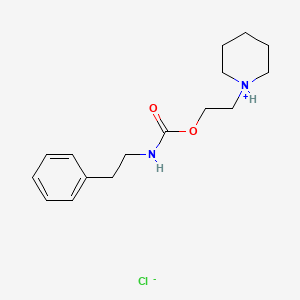
![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)


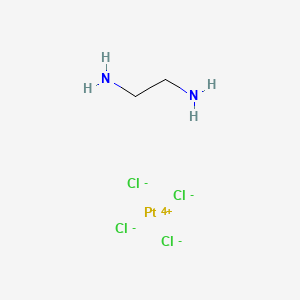
![9-methylbenzo[c]acridine](/img/structure/B13744398.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
